3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine
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Overview
Description
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a methoxybenzyl group attached to the naphthyridine core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 4-methoxybenzyl chloride and a suitable base to facilitate the substitution.
Final Amination: The final step involves the introduction of the amine group at the 2-position of the naphthyridine core. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and naphthyridine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The methoxybenzyl group enhances its ability to bind to certain enzymes or receptors, thereby modulating their activity. The naphthyridine core plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
- Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol
Uniqueness
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine is unique due to its specific substitution pattern and the presence of both methoxybenzyl and naphthyridine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-6-methyl-1,5-naphthyridin-2-amine |
InChI |
InChI=1S/C17H17N3O2/c1-11-3-8-14-15(19-11)9-16(17(18)20-14)22-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H2,18,20) |
InChI Key |
XOUUBBQSQGOAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(N=C2C=C1)N)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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